molecular formula C4HCl2N3O2 B016160 4,6-Dichloro-5-nitropyrimidine CAS No. 4316-93-2

4,6-Dichloro-5-nitropyrimidine

Cat. No.: B016160
CAS No.: 4316-93-2
M. Wt: 193.97 g/mol
InChI Key: HCTISZQLTGAYOX-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-nitropyrimidine (CAS: 4316-93-2, molecular formula: C₄HCl₂N₃O₂) is a nitro-activated heterocyclic compound widely used as a versatile building block in medicinal and materials chemistry. Its structure features two chlorine atoms at positions 4 and 6 and a nitro group at position 5 on the pyrimidine ring. This substitution pattern confers high reactivity in nucleophilic aromatic substitution (SNAr) reactions, enabling sequential functionalization for synthesizing purines, pteridines, and energetic materials . Key physical properties include a melting point of 100–103°C and a molecular weight of 193.98 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Dichloro-5-nitropyrimidine can be synthesized through several methods. One common method involves the reaction of 4,6-dihydroxy-5-nitropyrimidine with phosphorus oxychloride (POCl3) under reflux conditions . The reaction typically proceeds as follows:

    Starting Material: 4,6-dihydroxy-5-nitropyrimidine

    Reagent: Phosphorus oxychloride (POCl3)

    Conditions: Reflux

    Product: this compound

Another method involves the nitration of 4,6-dichloropyrimidine using a mixture of nitric acid and sulfuric acid . The reaction conditions are as follows:

    Starting Material: 4,6-dichloropyrimidine

    Reagents: Nitric acid (HNO3) and sulfuric acid (H2SO4)

    Conditions: Controlled temperature

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and safety . The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Scientific Research Applications

Pharmaceutical Development

DCNP serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting bacterial infections and cancer treatment. Its structure allows it to participate in reactions that lead to the formation of biologically active compounds.

  • Key Uses :
    • Synthesis of antibacterial agents.
    • Development of anticancer drugs.

Case Study : Research has demonstrated that derivatives of DCNP exhibit significant antibacterial activity, making them candidates for new antibiotic formulations .

Agricultural Chemicals

In the agricultural sector, DCNP is utilized in the formulation of herbicides and fungicides. Its efficacy in protecting crops from pests and diseases enhances agricultural productivity.

  • Key Uses :
    • Development of selective herbicides.
    • Formulation of fungicides that target specific pathogens.

Case Study : A study highlighted the effectiveness of DCNP-based herbicides in controlling weed populations while minimizing damage to crops, showcasing its potential for sustainable agriculture .

Biochemical Research

DCNP is employed in biochemical research to study nucleic acid interactions. This application aids in understanding genetic processes and identifying potential therapeutic targets.

  • Key Uses :
    • Investigating DNA/RNA binding mechanisms.
    • Exploring gene regulation pathways.

Case Study : Researchers have utilized DCNP to probe nucleic acid structures, providing insights into the molecular basis of genetic disorders .

Material Science

The compound is also significant in material science, particularly in developing new materials with specific electronic properties. This application contributes to advancements in electronics and nanotechnology.

  • Key Uses :
    • Synthesis of conducting polymers.
    • Development of nanostructured materials for electronic applications.

Case Study : Investigations into the electronic properties of DCNP-derived materials have led to innovations in organic electronics, including transistors and sensors .

Analytical Chemistry

In analytical chemistry, DCNP is utilized as a reagent in various techniques, facilitating the detection and quantification of other substances in complex mixtures.

  • Key Uses :
    • Chromatography.
    • Spectroscopic analysis.

Case Study : DCNP has been employed as a derivatizing agent in HPLC methods to enhance the detection sensitivity of target analytes .

Summary Table of Applications

Application AreaKey UsesNotable Outcomes
Pharmaceutical DevelopmentAntibacterial and anticancer drug synthesisNew antibiotic candidates identified
Agricultural ChemicalsHerbicide and fungicide formulationEffective weed control with minimal crop damage
Biochemical ResearchNucleic acid interaction studiesInsights into genetic disorder mechanisms
Material ScienceConducting polymer synthesisInnovations in organic electronics
Analytical ChemistryReagent for chromatography and spectroscopyEnhanced detection sensitivity

Comparison with Similar Compounds

Reactivity in Nucleophilic Substitution

The nitro group at position 5 significantly enhances the electrophilicity of the pyrimidine ring, allowing substitutions under milder conditions compared to non-nitro analogues. For example:

  • Chlorine Replacement: 4,6-Dichloro-5-nitropyrimidine undergoes SNAr with amines (e.g., alkylamines, anilines) at 0–25°C, yielding mono- or disubstituted products. In contrast, 4,6-dichloropyrimidine (lacking the nitro group) requires harsher conditions (e.g., elevated temperatures, strong bases) for similar reactions .
  • Unexpected Substitution: In rare cases, the nitro group itself can be displaced. For instance, chlorination of 2-amino-4-hydroxy-5-nitropyrimidin-6-one unexpectedly replaces the nitro group with chlorine, forming 2-amino-4,5,6-trichloropyrimidine. This contrasts with typical nitro-group stability in SNAr reactions .

Table 1: Substitution Reactivity Comparison

Compound Substituent Position Reaction Conditions (Amine Substitution) Key Product Reference
This compound 4,6-Cl; 5-NO₂ Mild (0–25°C, no catalyst) Mono-/disubstituted pyrimidines
4,6-Dichloropyrimidine 4,6-Cl High temp. (80–100°C), strong base Slow substitution
2,4,6-Trichloro-5-nitropyrimidine 2,4,6-Cl; 5-NO₂ Moderate (40–60°C) Trisubstituted derivatives

Regioselectivity and Steric Effects

  • Positional Influence : The 4,6-dichloro configuration directs nucleophiles preferentially to position 4 due to reduced steric hindrance. For example, reactions with cyclopentylamine or alkoxy groups yield 4-substituted intermediates before functionalization at position 6 .
  • Methyl-Substituted Analogue : 4,6-Dichloro-2-methyl-5-nitropyrimidine shows hindered reactivity at position 4 due to steric effects from the methyl group, leading to slower substitution compared to the parent compound .

Energetic Materials Development

This compound serves as a precursor for DTAT-K, a heavy-metal-free primary explosive.

Stability and Purification

  • Purification Challenges: The compound’s moderate solubility in polar solvents (e.g., methanol, ethanol) necessitates recrystallization from ether/petroleum ether mixtures. In contrast, 4,6-diamino-5-nitropyrimidine (a reduction product) is more water-soluble, simplifying purification .
  • Thermal Stability: The nitro group confers stability up to 100°C, whereas 4,6-dichloro-5-aminopyrimidine decomposes at lower temperatures due to amine oxidation .

Biological Activity

4,6-Dichloro-5-nitropyrimidine (DCNP) is a heterocyclic compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Synthesis of this compound

The synthesis of DCNP typically involves multi-step reactions starting from simpler organic compounds. One common method includes the nitration of pyrimidine derivatives followed by chlorination:

  • Nitration : Pyrimidine is treated with nitrating agents like concentrated nitric acid to introduce the nitro group.
  • Chlorination : The compound is then chlorinated using phosphorus oxychloride to yield DCNP.

This synthetic route allows for the production of DCNP with varying yields depending on the reaction conditions, typically yielding between 40-80% .

Antimicrobial Properties

DCNP has demonstrated significant antimicrobial activity against various bacterial strains. Studies have shown that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics. For example, it has been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth .

Enzyme Inhibition

DCNP is known to act as an inhibitor of several cytochrome P450 enzymes, particularly CYP1A2. This inhibition can affect drug metabolism, which is critical in pharmacokinetics. It is not a substrate for P-glycoprotein (P-gp), indicating its potential for good bioavailability .

Enzyme Inhibition
CYP1A2Yes
CYP2C19No
CYP2C9No
CYP2D6No
CYP3A4No

Anticancer Activity

Research indicates that DCNP may have anticancer properties. In vitro studies have shown that it can induce apoptosis in certain cancer cell lines, suggesting its potential as a chemotherapeutic agent. Mechanistic studies revealed that DCNP activates caspase pathways leading to programmed cell death .

Case Studies

  • Antimicrobial Activity Study : A recent study evaluated the effectiveness of DCNP against E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) was found to be 32 µg/mL for both strains, indicating strong antimicrobial properties .
  • CYP1A2 Inhibition Study : In a pharmacological study, DCNP was administered alongside other substrates to assess its effect on CYP1A2 activity. Results showed a significant reduction in the metabolism of caffeine (a CYP1A2 substrate), confirming its inhibitory action .
  • Anticancer Research : A series of experiments on breast cancer cell lines demonstrated that DCNP reduced cell viability by 60% at a concentration of 25 µM after 48 hours, highlighting its potential role in cancer therapy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes to prepare 4,6-dichloro-5-nitropyrimidine, and how are intermediates characterized?

  • Methodology : The compound is synthesized via nitration and chlorination of pyrimidine precursors. For example, 4,6-dihydroxy-5-nitropyrimidine is chlorinated using phosphorus oxychloride (POCl₃) in a triethylamine solution . Intermediates like 4,6-dichloropyrimidine-5-amine are characterized via 1^1H-NMR (e.g., δ 4.47–7.44 ppm in CDCl₃) and monitored by TLC .

Q. How is this compound utilized in nucleophilic aromatic substitution (SNAr) reactions?

  • Methodology : The chlorines at positions 4 and 6 are displaced by nucleophiles (e.g., amines, alkoxides). For instance, reaction with cyclopentylamine in ethanol at 125°C (sealed tube) yields 4-cyclopentylamino-6-chloro-5-nitropyrimidine. Selectivity depends on reaction conditions: mono-substitution occurs under mild conditions, while disubstitution requires higher temperatures or excess nucleophiles .

Q. What analytical techniques are critical for verifying purity and structure of derivatives?

  • Methodology : Key techniques include 1^1H/13^13C-NMR (e.g., δ 9.25 ppm for pyrimidine protons), HRMS, and melting point analysis (e.g., mp 100–103°C for the parent compound). TLC with UV/KMnO₄ visualization monitors reaction progress .

Advanced Research Questions

Q. How can selectivity challenges in bis-substitution reactions of this compound be addressed?

  • Methodology : Traditional SNAr reactions often yield mixtures due to competing substitution at C4 and C6. Palladium catalysis (e.g., Pd₂(dba)₃ with R-BINAP ligand) improves regioselectivity. For example, coupling with 4-anisidine in toluene under argon achieves 10–20% higher yields for mono-substituted products .

Q. What strategies optimize nitro group reduction in solid-phase synthesis of purines?

  • Methodology : Reduction of the nitro group (e.g., in resin-bound intermediates) is challenging. LiAlH₄/AlCl₃ in anhydrous THF at 0°C selectively reduces nitro to amine without cleaving the resin. Post-reduction, cyclization with orthoesters (e.g., triethyl orthoformate) forms purine cores .

Q. How does this compound contribute to energetic materials development?

  • Methodology : Azide substitution of chlorides (e.g., using NaN₃ in DMF) yields nitrogen-rich intermediates. For instance, DTAT-K, a [5,6,5]-tricyclic bistetrazole-fused compound, is synthesized via cyclization under mild conditions, achieving detonation velocities comparable to lead azide .

Q. What contradictions exist in aminolysis reactivity under varying conditions?

  • Data Contradiction : While alkylamines typically require strong conditions (e.g., 130°C) for disubstitution, sterically hindered amines (e.g., tert-butyl 3-aminoazetidine) favor mono-substitution even under forcing conditions. This suggests steric and electronic effects override traditional reactivity trends .

Q. How are computational methods used to predict substitution pathways?

  • Methodology : DFT calculations (e.g., at B3LYP/6-31G* level) model transition states for SNAr reactions. For example, electron-withdrawing nitro groups at C5 lower activation energy for substitution at C4 compared to C6, rationalizing observed regioselectivity .

Q. Safety and Handling Considerations

  • Storage : Store at 0–4°C in airtight containers to prevent hydrolysis .
  • Safety Protocols : Use PPE (gloves, face shield) due to skin/eye irritation risks (R36/37/38). Avoid inhalation; reactions releasing HCl gas require scrubbers .

Q. Applications in Drug Discovery

Q. What anticancer derivatives have been synthesized from this compound?

  • Case Study : 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purines (e.g., compounds 5–11) show IC₅₀ values of 1.2–3.8 µM against Huh7 liver cancer cells, outperforming 5-Fluorouracil. Activity correlates with C8 phenyl group hydrophobicity .

Properties

IUPAC Name

4,6-dichloro-5-nitropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4HCl2N3O2/c5-3-2(9(10)11)4(6)8-1-7-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTISZQLTGAYOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063409
Record name 4,6-Dichloro-5-nitropyrimidine
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Molecular Weight

193.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4316-93-2
Record name 4,6-Dichloro-5-nitropyrimidine
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Record name Pyrimidine, 4,6-dichloro-5-nitro-
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Record name 4,6-Dichloro-5-nitropyrimidine
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Record name Pyrimidine, 4,6-dichloro-5-nitro-
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Record name 4,6-dichloro-5-nitro-pyridine
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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